Cas no 104628-36-6 (1-Acridinol,1,2,3,4-tetrahydro-9-[[[3-(trifluoromethyl)phenyl]methyl]amino]-)
![1-Acridinol,1,2,3,4-tetrahydro-9-[[[3-(trifluoromethyl)phenyl]methyl]amino]- structure](https://it.kuujia.com/scimg/cas/104628-36-6x500.png)
104628-36-6 structure
Nome del prodotto:1-Acridinol,1,2,3,4-tetrahydro-9-[[[3-(trifluoromethyl)phenyl]methyl]amino]-
1-Acridinol,1,2,3,4-tetrahydro-9-[[[3-(trifluoromethyl)phenyl]methyl]amino]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Acridinol,1,2,3,4-tetrahydro-9-[[[3-(trifluoromethyl)phenyl]methyl]amino]-
- 9-[[3-(trifluoromethyl)phenyl]methylamino]-1,2,3,4-tetrahydroacridin-1-ol
- 104628-36-6
- 1,2,3,4-Tetrahydro-9-(((3-(trifluoromethyl)phenyl)methyl)amino)-1-acridinol
- 9-({[3-(Trifluoromethyl)phenyl]methyl}imino)-1,2,3,4,9,10-hexahydroacridin-1-ol
- 1,2,3,4-Tetrahydro-9-(3-trifluoromethylbenzylamino)acridin-1-ol
- 1-Acridinol, 1,2,3,4-tetrahydro-9-(((3-(trifluoromethyl)phenyl)methyl)amino)-
- CHEMBL53598
- SCHEMBL9874307
- 9-({[3-(trifluoromethyl)phenyl]methyl}amino)-1,2,3,4-tetrahydroacridin-1-ol
- BDBM9376
- 9-Amino-1 ,2,3,4-tetrahydroacridin-1-ol deriv. 1dd
- 1,2,3,4,-Tetrahydro-9-(3-trifluoromethylbenzylamino)acridin-1-ol
- DTXSID40909083
-
- Inchi: InChI=1S/C21H19F3N2O/c22-21(23,24)14-6-3-5-13(11-14)12-25-20-15-7-1-2-8-16(15)26-17-9-4-10-18(27)19(17)20/h1-3,5-8,11,18,27H,4,9-10,12H2,(H,25,26)
- Chiave InChI: BCLCATIAJDFAPY-UHFFFAOYSA-N
- Sorrisi: FC(C1C=CC=C(CNC2C3C=CC=CC=3N=C3CCCC(O)C=23)C=1)(F)F
Proprietà calcolate
- Massa esatta: 372.14507
- Massa monoisotopica: 372.144948
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 3
- Complessità: 500
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 45.2
Proprietà sperimentali
- Densità: 1.357
- Punto di ebollizione: 507.3°Cat760mmHg
- Punto di infiammabilità: 260.6°C
- Indice di rifrazione: 1.646
- PSA: 45.15
- LogP: 4.65730
1-Acridinol,1,2,3,4-tetrahydro-9-[[[3-(trifluoromethyl)phenyl]methyl]amino]- Letteratura correlata
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
104628-36-6 (1-Acridinol,1,2,3,4-tetrahydro-9-[[[3-(trifluoromethyl)phenyl]methyl]amino]-) Prodotti correlati
- 153489-14-6(Benzaldehyde-(phenyl-13C6))
- 2411242-14-1(2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide)
- 2763928-49-8(2-[N-(2,4-dichlorophenyl)acetamido]acetic acid)
- 959918-17-3(2-Ethynylpiperidine)
- 1805232-09-0(Methyl 2-bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxylate)
- 2137740-87-3(Cyclopropaneacetamide, N-[4-(trifluoromethyl)-3-piperidinyl]-)
- 1251258-62-4(3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid)
- 117369-94-5(Methyl 2-hydroxy-4-phenylbenzoate)
- 1806006-18-7(2-Chloro-3-(difluoromethyl)-5-iodopyridine-6-methanol)
- 2613299-53-7(methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
